molecular formula C20H21NO5 B14019840 (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid

Cat. No.: B14019840
M. Wt: 355.4 g/mol
InChI Key: ZJOXBTUTWNPBPW-SFHVURJKSA-N
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Description

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid typically involves the protection of the amino group of the amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form the desired peptide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-5-hydroxypentanoic acid is unique due to its specific structure, which includes a hydroxyl group on the pentanoic acid chain. This hydroxyl group can participate in additional chemical reactions, providing versatility in synthetic applications .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxypentanoic acid

InChI

InChI=1S/C20H21NO5/c22-11-5-10-18(19(23)24)21-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18,22H,5,10-12H2,(H,21,25)(H,23,24)/t18-/m0/s1

InChI Key

ZJOXBTUTWNPBPW-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCO)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCO)C(=O)O

Origin of Product

United States

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